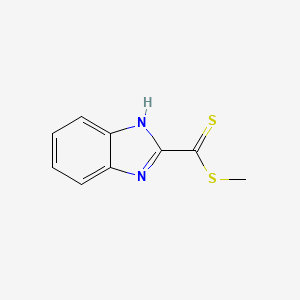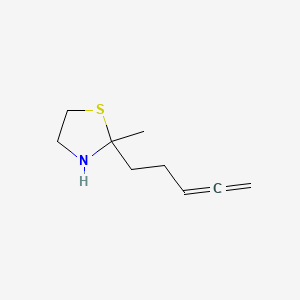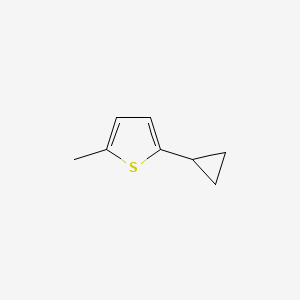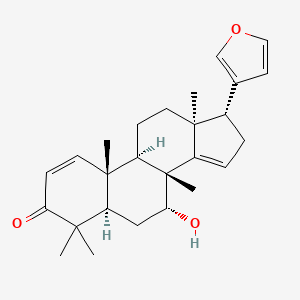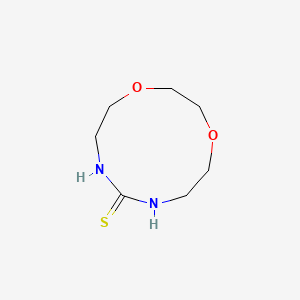![molecular formula C14H16N2O2 B14432603 Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate CAS No. 75985-13-6](/img/structure/B14432603.png)
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate is an organic compound with a complex structure that includes an ethyl ester, a cyano group, and an aziridine ring
Méthodes De Préparation
The synthesis of Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate typically involves multiple steps. One common synthetic route includes the reaction of 2-methylbenzoic acid with ethyl alcohol to form ethyl 2-methylbenzoate. This intermediate is then reacted with aziridine and cyanogen bromide under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate can be compared with similar compounds such as:
Ethyl 2-methylbenzoate: Lacks the cyano and aziridine groups, making it less reactive.
3-Cyano-2-methylbenzoic acid: Contains a cyano group but lacks the ester and aziridine functionalities.
Aziridine derivatives: Share the aziridine ring but differ in other substituents, affecting their reactivity and applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
| 75985-13-6 | |
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-6-4-5-11(10(13)2)8-16-9-12(16)7-15/h4-6,12H,3,8-9H2,1-2H3 |
Clé InChI |
NQSNFGHURVSURB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1C)CN2CC2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)
![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)
![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)

![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)

